molecular formula C17H17ClN2O5 B5763887 [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate

Cat. No.: B5763887
M. Wt: 364.8 g/mol
InChI Key: CIUKAHVHEGAKJO-UHFFFAOYSA-N
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Description

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common method includes the condensation reaction between 2-chlorobenzaldehyde and 3,4,5-trimethoxybenzoic acid in the presence of an appropriate catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as dichloroanilines While both types of compounds contain chlorinated aromatic rings, this compound is unique due to its additional functional groups and structural complexity

List of Similar Compounds

  • Dichloroanilines
  • Other chlorinated aromatic compounds
  • Trimethoxybenzoate derivatives

Properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-22-13-8-10(9-14(23-2)15(13)24-3)17(21)25-20-16(19)11-6-4-5-7-12(11)18/h4-9H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUKAHVHEGAKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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